N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by an azepane (7-membered nitrogen-containing ring) at the 4-position of the pyrimidine core and a 3-(trifluoromethyl)benzamide group attached via an ethyl linker.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c22-21(23,24)16-7-5-6-15(12-16)20(31)25-8-11-30-19-17(13-28-30)18(26-14-27-19)29-9-3-1-2-4-10-29/h5-7,12-14H,1-4,8-11H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIYXSODDUORTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Pyrazolopyrimidine Ring: This step begins with the cyclization of appropriate precursors under controlled conditions.
Azepane Integration: Incorporating the azepane ring involves nucleophilic substitution reactions.
Benzamide Formation: Final assembly via amide bond formation with a trifluoromethyl benzamide derivative.
Industrial Production Methods: In industrial settings, the production of this compound often uses automated synthesis equipment, ensuring precise control over reaction conditions like temperature, pressure, and reagent concentration to achieve high yields and purity.
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the azepane ring, resulting in various oxidized derivatives.
Reduction: Reductive amination can be employed to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzamide and pyrazolopyrimidine rings.
Common Reagents and Conditions Used
Oxidizing agents: Such as PCC, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran (THF).
Catalysts: Transition metal catalysts like palladium or platinum complexes.
Major Products Formed from These Reactions: Oxidized and reduced derivatives of the azepane and pyrazolopyrimidine moieties, along with various substituted benzamide products.
Scientific Research Applications
Comprehensive Description: This compound has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis, aiding the construction of more complex molecules.
Biology: Its derivatives can be studied for potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: Investigated for therapeutic potential in treating various diseases, possibly acting as inhibitors for specific biological pathways.
Industry: Utilized in the development of novel materials with unique chemical and physical properties.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound's effects depend on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or modulate receptor activities by binding to active sites or allosteric regions.
Molecular Targets and Pathways Involved
Enzymatic Targets: Could include kinases, proteases, or other critical enzymes in biochemical pathways.
Receptor Pathways: Modulates signaling pathways by binding to various receptor types, influencing downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo[3,4-d]pyrimidine derivatives share a common scaffold but differ in substituents, which critically influence physicochemical properties and biological activity. Below is a comparative analysis based on structural motifs and available data:
2.1. Substituent Variations at the Pyrimidine Core
- Azepane vs. Piperazine/Piperidine: The target compound’s azepane group contrasts with smaller nitrogenous rings (e.g., piperazine in ’s 3-chloro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide). Azepane’s larger ring may improve solubility but reduce binding pocket compatibility compared to piperazine’s rigidity .
- Trifluoromethyl Benzamide vs. Sulfonamides/Acetamides: The 3-(trifluoromethyl)benzamide substituent in the target compound differs from sulfonamides (e.g., 4-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl derivatives in ) and acetamides (e.g., N-(4-bromophenyl)acetamide in ). Trifluoromethyl groups enhance electron-withdrawing effects and metabolic resistance compared to sulfonamides or halogens .
2.2. Physical Properties
A comparison of melting points (MP) and molecular weights (MW) from analogous compounds is shown below:
*Estimated based on structural similarity.
Key observations:
- Melting Points: Chromen-4-one derivatives (e.g., Example 53) exhibit lower MPs (175–178°C) compared to acetamide-substituted pyrazolopyrimidines (222–240°C), likely due to reduced crystallinity from bulky chromenone groups .
- Yields : Target-like compounds with flexible linkers (e.g., ethyl groups) often show moderate yields (~20–30%), while simpler acetamides achieve higher yields (67–80%) .
Key Structural Determinants of Activity
- Azepane vs. Smaller Rings : Azepane’s flexibility may improve solubility but reduce binding affinity compared to piperidine/piperazine in kinase inhibitors .
- Trifluoromethyl Group : Enhances membrane permeability and resistance to CYP450 metabolism compared to halogenated (e.g., 3-chloro in ) or methylthio groups () .
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that includes an azepan ring and a pyrazolo[3,4-d]pyrimidine core, which are known for their roles in modulating various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₃N₅O
- Molecular Weight : 359.34 g/mol
The presence of trifluoromethyl groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound primarily involves its interaction with specific kinases, particularly those implicated in cancer and inflammatory diseases. The pyrazolo[3,4-d]pyrimidine scaffold suggests that this compound may act as an inhibitor of kinases such as:
- Spleen Tyrosine Kinase (SYK) : Involved in immune response regulation.
- Leucine-rich Repeat Kinase 2 (LRRK2) : Associated with neurodegenerative disorders.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in inhibiting kinase activity, leading to decreased cell proliferation in cancer cell lines. For instance, research indicates that compounds with similar structural motifs exhibit significant inhibition of CDKs (Cyclin-dependent kinases), which are crucial for cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Target Kinase | Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | SYK | Decreased cell growth | |
| Neuroprotection | LRRK2 | Reduced neuroinflammation | |
| Antiproliferative | CDK2 | Induction of apoptosis |
Case Studies
Case Study 1 : A study published in Medicinal Chemistry explored the effects of this compound on various cancer cell lines. It was found to significantly reduce cell viability at concentrations above 10 µM, indicating a dose-dependent response.
Case Study 2 : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results showed that treatment with the compound reduced markers of inflammation and apoptosis in neuronal cells.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps may include:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : Utilizing cyclization reactions from appropriate precursors.
- Introduction of the Trifluoromethyl Group : Achieved through nucleophilic substitution reactions.
- Final Amide Bond Formation : Coupling with the azepan derivative.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Cyclization | Multi-step synthesis | Acidic conditions |
| Trifluoromethylation | Nucleophilic substitution | Base-mediated |
| Amide Bond Formation | Coupling reaction | Coupling agents like EDC or DCC |
Q & A
Q. What are the standard synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidine cores are typically synthesized via cyclocondensation of hydrazine derivatives with nitriles or via Pd-catalyzed cross-coupling reactions. For example, describes nucleophilic substitution reactions using alkyl/aryl halides in dry acetonitrile or dichloromethane under reflux to introduce azepane or benzamide moieties. Adapting this for the target compound would require:
Core Formation : React 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with azepane to introduce the azepan-1-yl group via nucleophilic aromatic substitution.
Side-Chain Functionalization : Use a coupling agent (e.g., EDCI/HOBt) to attach the 3-(trifluoromethyl)benzamide group to the ethylenediamine linker.
Key analytical validation steps include for tracking substituent integration (e.g., azepane protons at δ 1.5–2.0 ppm) and HRMS for molecular weight confirmation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopy :
- : Confirm the azepane ring (multiplet at δ 1.4–1.8 ppm for cyclic CH) and trifluoromethyl group (singlet at δ 4.3 ppm for CF) .
- HRMS : Match the observed m/z to the theoretical molecular ion (e.g., [M+H] calculated for CHFNO: 498.2121) .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with low stability, such as the ethylenediamine linker?
- Methodological Answer : Low yields often arise from hydrolysis or side reactions during coupling. Strategies include:
- Protecting Groups : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) during azepane substitution to prevent undesired alkylation .
- Reaction Solvents : Use anhydrous DMF or dichloromethane to minimize water interference .
- Catalysis : Employ Pd(dba)/XPhos for Buchwald-Hartwig amination to enhance coupling efficiency (e.g., 70% yield improvement in ) .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may stem from pharmacokinetic (PK) limitations. To address this:
Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. If rapid clearance is observed, introduce deuterium at metabolically labile positions .
PROTAC Design : Attach a E3 ligase-recruiting moiety (e.g., pomalidomide) to the benzamide group to enhance target degradation efficiency, as shown in for BTK inhibitors .
Q. What strategies are effective for designing PROTACs based on this compound to degrade kinase targets?
- Methodological Answer :
- Linker Optimization : Use polyethylene glycol (PEG) or alkyl chains (e.g., 2-(2-(2-aminoethoxy)ethoxy)ethyl) to balance solubility and binding. achieved 56% yield with a PEG3 linker .
- Warhead Selection : Replace the azepane group with a reversible kinase-binding motif (e.g., pyrazolo[3,4-b]pyridine from ) to improve selectivity .
- Validation : Perform Western blotting to quantify target degradation (e.g., Bcr-Abl in ) and use ITC (isothermal titration calorimetry) to measure binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
